8-Amino-1-octanethiol hydrochloride (CAS 937706-44-0) is a heterobifunctional C8 alkanethiol utilized primarily for the fabrication of self-assembled monolayers (SAMs) on noble metal substrates. Featuring a thiol group for robust chemisorption to gold, silver, or platinum, and a terminal primary amine protected as a hydrochloride salt, this compound provides a highly reactive, hydrophilic interface for downstream bioconjugation. In procurement and material selection, the C8 chain length is recognized as a precisely balanced intermediate, bridging the thermodynamic stability of the monolayer with the permeability required for interfacial electron transfer. The hydrochloride salt form specifically enhances processability by preventing premature oxidative disulfide formation and ensuring high solubility in aqueous and ethanolic solvent systems, making it a critical precursor for reproducible sensor manufacturing and nanoparticle functionalization [1].
Generic substitution of aminoalkanethiols frequently leads to critical failures in sensor calibration and nanoparticle stability. Substituting with shorter-chain analogs, such as 6-amino-1-hexanethiol, results in disordered monolayers with high pinhole defect densities due to insufficient van der Waals interactions between the alkyl chains, causing unacceptable background noise and spontaneous desorption. Conversely, substituting with longer-chain analogs like 11-amino-1-undecanethiol produces highly crystalline but electrically insulating layers that severely attenuate electron transfer, rendering them unsuitable for voltammetric or impedance-based biosensors. Furthermore, utilizing the free base form instead of the hydrochloride salt introduces severe lot-to-lot variability due to rapid atmospheric oxidation to disulfides and poor solubility in the aqueous buffers required for biological co-assembly [1].
In electrochemical sensor design, the thickness of the SAM dictates the electron tunneling rate. 8-Amino-1-octanethiol provides a specific thickness that permits measurable electron transfer between solution-phase redox probes (e.g., Fe(CN)6 3-/4-) and the gold electrode. In contrast, substituting with the longer 11-amino-1-undecanethiol (11-AUT) increases the insulating barrier, leading to a substantial increase in charge transfer resistance (RCT) and a significant attenuation of the electrochemical signal. 8-AOT maintains the necessary permeability for high-sensitivity ion-channel and impedance sensors while still passivating the surface against non-specific interactions [1].
| Evidence Dimension | Electron Transfer Attenuation / Charge Transfer Resistance |
| Target Compound Data | 8-AOT: Intermediate resistance, permits efficient redox probe tunneling |
| Comparator Or Baseline | 11-AUT (C11): High resistance, severely attenuates electron transfer |
| Quantified Difference | C8 chain provides measurable tunneling distance compared to the heavily blocking C11 chain |
| Conditions | Cyclic voltammetry and electrochemical impedance spectroscopy (EIS) using Fe(CN)6 3-/4- redox probes |
Critical for procuring the correct spacer length in electrochemical biosensors where signal transduction relies on measurable electron tunneling.
The thermodynamic stability and packing density of a SAM depend heavily on the van der Waals forces between the alkyl chains. 8-Amino-1-octanethiol possesses sufficient chain length to form a tightly packed, highly ordered monolayer. When compared to the shorter 6-amino-1-hexanethiol (6-AHT), 8-AOT exhibits a significantly more negative reductive desorption potential, indicating a more stable Au-S anchor. Furthermore, 6-AHT monolayers suffer from higher pinhole defect densities and local disorder, which allow non-specific analytes to penetrate the SAM and cause background noise in surface plasmon resonance (SPR) and microbalance assays [1].
| Evidence Dimension | Monolayer Order and Reductive Desorption Stability |
| Target Compound Data | 8-AOT: Highly ordered, tightly packed SAM with stable desorption potential |
| Comparator Or Baseline | 6-AHT (C6): Disordered SAM with high pinhole density and lower stability |
| Quantified Difference | C8 provides sufficient van der Waals stabilization to eliminate the pinhole defects characteristic of C6 SAMs |
| Conditions | Atomic force microscopy (AFM) and reductive desorption voltammetry in alkaline solutions |
Ensures a stable, defect-free baseline essential for high-fidelity SPR, QCM, and microarray sensor manufacturing.
The hydrochloride salt form of 8-amino-1-octanethiol offers decisive manufacturing advantages over its free base counterpart. The protonated amine ensures high solubility in water and water/ethanol mixtures, which is a strict requirement for the single-phase synthesis of cationic gold nanoparticles (e.g., via NaBH4 reduction of HAuCl4). Additionally, the HCl salt protects the terminal amine and prevents the spontaneous oxidative coupling of the thiol groups into disulfides during storage. This guarantees a higher active thiol titer per gram and eliminates the need for aggressive reducing steps prior to surface functionalization [1].
| Evidence Dimension | Aqueous Solubility and Shelf-Life Stability |
| Target Compound Data | 8-AOT HCl Salt: Highly soluble in aqueous buffers, resists disulfide formation |
| Comparator Or Baseline | 8-AOT Free Base: Poor aqueous solubility, rapid oxidation to disulfides |
| Quantified Difference | HCl salt enables direct single-phase aqueous synthesis and extends precursor shelf life |
| Conditions | Single-phase gold nanoparticle synthesis in water/ethanol mixtures |
Reduces manufacturing complexity and batch-to-batch variability by allowing direct use in aqueous bioconjugation workflows without pre-reduction.
Because 8-amino-1-octanethiol provides the required balance between surface passivation and electron tunneling, it is the preferred SAM precursor for electrochemical biosensors. It allows sufficient electron transfer for redox probes while providing a dense array of primary amines for the covalent immobilization of enzymes, antibodies, or DNA/PNA probes [1].
The high aqueous solubility of the hydrochloride salt form enables the direct, single-phase synthesis of amine-functionalized gold nanoparticles. These cationic nanoparticles are widely utilized in gene delivery and targeted drug transport, where the stable C8 spacer ensures the amines remain accessible for electrostatic interaction with nucleic acids without compromising nanoparticle stability [2].
For optical and acoustic mass sensors, a defect-free baseline is critical to prevent non-specific binding. 8-AOT forms a highly ordered, pinhole-free monolayer that outperforms shorter C6 analogs, providing a reliable, reactive amine surface for the precise construction of peptide microarrays and diagnostic sensor chips [3].